molecular formula C9H12IN3 B11805002 N-Cyclopentyl-5-iodopyrimidin-4-amine

N-Cyclopentyl-5-iodopyrimidin-4-amine

Cat. No.: B11805002
M. Wt: 289.12 g/mol
InChI Key: AQMILURULOXAGQ-UHFFFAOYSA-N
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Description

N-Cyclopentyl-5-iodopyrimidin-4-amine is a pyrimidine derivative featuring a cyclopentyl group attached to the 4-amino position and an iodine atom at the 5-position of the pyrimidine ring. Based on structural analogs (e.g., ), its molecular formula is inferred as C₉H₁₁IN₃, with a molecular weight of 289.12 g/mol. Pyrimidine derivatives are widely explored in medicinal chemistry due to their biological relevance, particularly as kinase inhibitors, antiviral agents, or intermediates in drug synthesis .

Properties

Molecular Formula

C9H12IN3

Molecular Weight

289.12 g/mol

IUPAC Name

N-cyclopentyl-5-iodopyrimidin-4-amine

InChI

InChI=1S/C9H12IN3/c10-8-5-11-6-12-9(8)13-7-3-1-2-4-7/h5-7H,1-4H2,(H,11,12,13)

InChI Key

AQMILURULOXAGQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2=NC=NC=C2I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopentyl-5-iodopyrimidin-4-amine typically involves the iodination of a pyrimidine precursor. One common method involves the reaction of 5-bromopyrimidin-4-amine with cyclopentylamine, followed by iodination using iodine or an iodine-containing reagent. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of catalytic systems and green chemistry principles is also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-5-iodopyrimidin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can be further functionalized for specific applications in medicinal chemistry and material science .

Scientific Research Applications

Medicinal Chemistry

N-Cyclopentyl-5-iodopyrimidin-4-amine serves as a lead compound in the development of kinase inhibitors, which are crucial in cancer treatment and other diseases associated with aberrant kinase activity. Its structural modifications can lead to compounds with enhanced selectivity and potency against specific kinases involved in various signaling pathways.

Biological Research

This compound is utilized in enzyme inhibition studies and receptor binding assays to elucidate its mechanism of action. It has shown potential as an inhibitor of several kinases, making it valuable for understanding the molecular mechanisms underlying diseases such as cancer.

Material Science

Research indicates that this compound may have applications in developing novel materials with unique electronic or optical properties, although this area is less explored compared to its medicinal applications.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of this compound compared to related compounds:

Compound NameStructure FeaturesBiological Activity
This compoundCyclopentyl group, iodine at 5Kinase inhibition
5-Iodo-pyrimidineIodine at position 5General kinase inhibition
N-Cyclohexyl-5-iodopyrimidin-4-amineCyclohexyl group instead of cyclopentylSimilar kinase inhibition
2,4-DiaminopyrimidineTwo amino groups at positions 2 and 4Anticancer activity
N-MethylpyrimidinamineMethyl group at position 1Antiviral properties

Case Study 1: Kinase Inhibition

In a study examining the efficacy of this compound as a kinase inhibitor, researchers found that it effectively inhibited several cancer-related kinases. The structure–activity relationship (SAR) studies indicated that modifications to the cyclopentyl group could enhance selectivity for specific kinases involved in tumor growth.

Another study focused on the compound's biological activity revealed that it significantly reduced cell proliferation in various cancer cell lines. The IC50 values demonstrated potent activity, suggesting its potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of N-Cyclopentyl-5-iodopyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentyl group and iodine atom play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .

Comparison with Similar Compounds

Substituent Effects and Molecular Features

The table below summarizes key structural and physicochemical differences between N-Cyclopentyl-5-iodopyrimidin-4-amine and similar compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
This compound Cyclopentyl (4), I (5) C₉H₁₁IN₃ 289.12 Iodine enhances leaving-group capability; cyclopentyl increases steric bulk
N-Cyclopropyl-6-(difluoromethyl)-5-iodopyrimidin-4-amine Cyclopropyl (4), I (5), CF₂ (6) C₈H₈F₂IN₃ 311.07 Smaller cyclopropyl ring; difluoromethyl adds lipophilicity
N-(2,4-Dichlorophenyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine Dichlorophenyl (4), fused thieno ring C₁₅H₁₁Cl₂N₃S 336.23 Thieno-pyrimidine fused system; Cl substituents increase electronegativity
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Fluorophenyl (4), methoxyphenyl aminomethyl (5) C₂₅H₂₂FN₅O 435.47 Multiple substituents; intramolecular H-bonding influences conformation
N-Cyclopentyl-2-methyl-5-(4-methylphenyl)pyrimidin-4-amine Cyclopentyl (4), methyl (2), 4-methylphenyl (5) C₁₇H₂₁N₃ 267.37 Methyl groups reduce steric hindrance; lacks iodine’s reactivity

Structural and Functional Insights

Iodine vs. In contrast, chlorine or fluorine substituents (e.g., ) offer stronger electronegativity, influencing binding interactions in biological targets .

Cycloalkyl Groups :

  • The cyclopentyl group in the target compound introduces significant steric bulk compared to the cyclopropyl group in . This difference may affect binding pocket accessibility in protein targets or solubility in hydrophobic environments .

Fused Ring Systems: ’s thieno-pyrimidine fused system increases molecular rigidity, which can enhance binding affinity but reduce synthetic flexibility compared to the simpler pyrimidine core of the target compound .

Hydrogen Bonding and Conformation: Compounds with aminomethyl or methoxy groups (e.g., ) exhibit intramolecular hydrogen bonding, stabilizing specific conformations. The target compound’s lack of such groups may result in greater conformational flexibility .

Biological Activity

N-Cyclopentyl-5-iodopyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential as a kinase inhibitor. This article delves into the biological activity of this compound, synthesizing findings from various studies and highlighting its implications in therapeutic applications.

Chemical Structure and Properties

This compound features a unique cyclopentyl group and an iodine atom at the 5-position of the pyrimidine ring. Its molecular formula is C10H12N3IC_{10}H_{12}N_3I, with a molecular weight of approximately 273.1 g/mol. The structural characteristics of this compound suggest it could serve as a scaffold for developing novel kinase inhibitors, which are crucial in regulating various cellular processes, including those implicated in cancer progression.

Research indicates that this compound interacts with multiple kinase targets, potentially inhibiting their activity. Kinases play pivotal roles in signaling pathways that govern cell proliferation, differentiation, and survival. The inhibition of specific kinases can lead to reduced tumor growth and improved outcomes in cancer therapy. For instance, studies have shown that similar pyrimidine derivatives exhibit selective inhibition of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation .

Biological Activity

The biological activity of this compound has been assessed through various biochemical assays. Notably, it has been identified as a potential inhibitor of several kinases involved in cancer signaling pathways. The following table summarizes some relevant compounds and their biological activities for comparison:

Compound NameStructure FeaturesBiological Activity
This compound Cyclopentyl group, iodine at position 5Potential kinase inhibition
5-Iodo-pyrimidine Iodine at position 5General kinase inhibition
N-Cyclohexyl-5-iodopyrimidin-4-amine Cyclohexyl group instead of cyclopentylSimilar kinase inhibition
2,4-Diaminopyrimidine Two amino groups at positions 2 and 4Anticancer activity
N-Methylpyrimidinamine Methyl group at position 1Antiviral properties

This table illustrates how this compound compares to other compounds with known biological activities, emphasizing its unique structural features that may confer specific selectivity towards certain kinase targets.

Case Studies and Research Findings

  • Kinase Inhibition Studies : Research has demonstrated that this compound can inhibit CDK4/6, which are critical in the regulation of the cell cycle. In vitro studies showed that this compound effectively reduced cell viability in cancer cell lines dependent on these kinases .
  • Structure–Activity Relationship (SAR) : A comprehensive study on pyrimidine derivatives revealed that modifications to the structure significantly affect their biological activity. For example, variations in the substituents on the pyrimidine ring can enhance or diminish kinase selectivity and potency .
  • Potential Therapeutic Applications : Given its inhibitory effects on key kinases, this compound is being explored for its potential use in treating various cancers and proliferative disorders. Its mechanism of action aligns with existing therapies targeting CDK pathways, suggesting it could be developed into a viable treatment option .

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